![molecular formula C18H22N4O3 B2541944 N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(4-ethoxyphenyl)acetamide CAS No. 1173049-36-9](/img/structure/B2541944.png)
N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(4-ethoxyphenyl)acetamide
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Description
N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
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Biological Activity
N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(4-ethoxyphenyl)acetamide is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C15H17N5O3, with a molecular weight of approximately 315.33 g/mol. The structure features a pyrazolo[3,4-b]pyridine core substituted with an ethoxyphenyl group and an acetamide moiety.
Biological Activity
1. Anticancer Activity
Recent studies have indicated that compounds derived from the pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer properties. For instance, a related derivative demonstrated potent inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to inhibit specific kinases involved in cancer progression has been highlighted as a key factor in its anticancer efficacy .
2. Enzymatic Inhibition
The compound has shown promise as an inhibitor of various enzymes associated with metabolic and signaling pathways. For example, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes and cancer progression. This inhibition suggests potential applications in treating inflammatory diseases and cancers .
3. Neuropharmacological Effects
Research indicates that pyrazolo[3,4-b]pyridine derivatives may also possess neuropharmacological effects. These compounds have been studied for their ability to modulate neurotransmitter systems and exhibit anxiolytic or antidepressant-like activities in animal models . The underlying mechanisms may involve the modulation of GABAergic and glutamatergic neurotransmission.
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a similar pyrazolo[3,4-b]pyridine derivative in vitro against various cancer cell lines. The results showed that the compound inhibited cell proliferation significantly at lower concentrations compared to standard chemotherapeutics. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzymatic inhibition profile of this class of compounds. The study demonstrated that the compound effectively inhibited COX-2 activity in vitro with an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that it may serve as a dual-action agent for both pain relief and cancer therapy .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(1,4-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-4-25-13-7-5-12(6-8-13)10-15(24)19-17-16-11(2)9-14(23)20-18(16)22(3)21-17/h5-8,11H,4,9-10H2,1-3H3,(H,20,23)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNIGNJLDQEVOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NN(C3=C2C(CC(=O)N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.